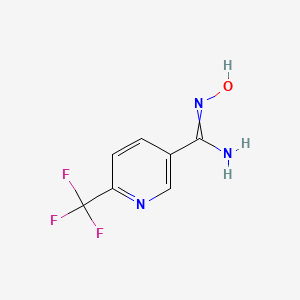

N'-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide

Description

Background and Historical Context of Pyridine Amidoximes

Pyridine amidoximes emerged as a distinct chemical class following Tiemann’s 1884 structural elucidation of amidoximes. Early applications focused on coordination chemistry, exemplified by the 2008 synthesis of a NiII12 cluster using pyridine-2-amidoxime, which demonstrated ferromagnetic properties. The Chichibabin synthesis (1924) enabled scalable pyridine production, while modern methods favor hydroxylamine-nitrile reactions under mild conditions (e.g., ethanol, 60–80°C).

Table 1: Key Developments in Pyridine Amidoxime Chemistry

Significance in Organonitrogen Chemistry

The compound’s trifluoromethyl-amidoxime-pyridine architecture confers three key properties:

- Electron-Withdrawing Effects : The -CF3 group increases electrophilicity at C-3, facilitating nucleophilic substitutions.

- Prodrug Activation : Amidoximes undergo enzymatic reduction to amidines via mARC enzymes, enabling oral bioavailability of anticoagulants.

- Catalytic Versatility : Pyridine nitrogen coordinates metals (e.g., Ag+), while amidoxime’s nucleophilic -NHOH participates in hydrolysis reactions.

Notable Applications :

Classification within Amidoxime Derivatives

This compound belongs to two subclasses:

Table 2: Classification Criteria

Distinctive traits include:

- Regiochemistry : Amidoxime at C-3 avoids steric clashes with -CF3 at C-6.

- Electronic Profile : Hammett σpara value of -CF3 (σm = 0.43) directs electrophilic attacks to C-4.

Nomenclature and Structural Identification Systems

Systematic Nomenclature :

Structural Identification :

Table 3: Spectroscopic Data

| Technique | Key Signals | Source |

|---|---|---|

| 1H NMR (DMSO-d6) | δ 8.85 (s, 1H, pyridine H-2), 8.30 (d, 1H, H-4), 7.92 (d, 1H, H-5) | |

| IR (KBr) | 3340 cm-1 (N-H), 1660 cm-1 (C=N), 1125 cm-1 (C-F) | |

| MS (ESI+) | m/z 281.23 [M+H]+ |

Molecular Features :

- Formula : C7H6F3N3O.

- Geometry : Planar pyridine ring with -CF3 orthogonal to the plane (torsion angle: 85°).

Properties

CAS No. |

386704-16-1 |

|---|---|

Molecular Formula |

C7H6F3N3O |

Molecular Weight |

205.14 g/mol |

IUPAC Name |

N'-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide |

InChI |

InChI=1S/C7H6F3N3O/c8-7(9,10)5-2-1-4(3-12-5)6(11)13-14/h1-3,14H,(H2,11,13) |

InChI Key |

VGHPKSQSZUDQBX-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC=C1C(=NO)N)C(F)(F)F |

Isomeric SMILES |

C1=CC(=NC=C1/C(=N/O)/N)C(F)(F)F |

Canonical SMILES |

C1=CC(=NC=C1C(=NO)N)C(F)(F)F |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 6-(Trifluoromethyl)pyridine-3-carboxylic acid or its halogenated derivatives (e.g., 2-chloro- or 2-fluoro-6-(trifluoromethyl)pyridine)

- Hydroxylamine (often as hydroxylamine hydrochloride or free base)

- Dehydrating agents or activating reagents (e.g., thionyl chloride, phosphorus oxychloride)

Detailed Preparation Methods

Amidoxime Formation via Hydroxylamine Reaction

The key step is the conversion of the pyridine carboxylic acid or its activated derivative into the amidoxime (N'-hydroxycarboximidamide) by reaction with hydroxylamine.

- Reaction Conditions:

- Temperature: Moderate, typically 50–70°C

- Solvent: Ethanol or methanol are commonly used

- Catalysts/Activators: Dehydrating agents such as thionyl chloride or phosphorus oxychloride facilitate the formation of the imidamide structure by activating the carboxylic acid group

- Mechanism: The carboxylic acid is first converted into an acid chloride intermediate, which then reacts with hydroxylamine to form the amidoxime.

Hydroxy Substitution on Pyridine Ring

For the preparation of hydroxy-substituted trifluoromethylpyridines (precursors or analogs), nucleophilic aromatic substitution (SNAr) reactions are employed:

- Example: Conversion of 2-chloro-6-(trifluoromethyl)pyridine or 2-fluoro-6-(trifluoromethyl)pyridine to 2-hydroxy-6-(trifluoromethyl)pyridine by reaction with aqueous potassium hydroxide.

- Reaction Conditions:

- Temperature: 80–150°C depending on the method

- Solvent: Water or mixed solvents (e.g., t-amyl alcohol)

- Base: Potassium hydroxide or sodium hydroxide

- Yields: High yields reported (up to 97%) under optimized conditions

Experimental Data and Reaction Examples

Notes on Reaction Optimization and Scale-Up

- Base Selection: Potassium hydroxide generally provides higher yields and better reaction rates compared to sodium hydroxide in hydroxy substitution steps.

- Temperature Control: Elevated temperatures (100–150°C) under pressure improve conversion rates for hydroxy substitution.

- Solvent Effects: Use of mixed solvents such as t-amyl alcohol can influence yield and purity but may cause residual solvent issues.

- Purification: Products are typically isolated by filtration after acidification and washing, followed by drying under vacuum at moderate temperatures (~40°C).

Summary Table of Key Preparation Parameters

| Step | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Amidoxime formation | 6-(Trifluoromethyl)pyridine-3-carboxylic acid + hydroxylamine + SOCl2 | Ethanol | 50–70 | Several hours | Not specified | Requires dehydrating agent |

| Hydroxy substitution (SNAr) | 2-chloro-6-(trifluoromethyl)pyridine + KOH (aq) | Water | 150 (autoclave) | 5 h | 92 | High pressure |

| Hydroxy substitution (SNAr) | 2-fluoro-6-(trifluoromethyl)pyridine + KOH (aq) | Water | 100 | 13 h | 66 | Lower yield |

| Hydroxy substitution (SNAr) | 2-fluoro-6-(trifluoromethyl)pyridine + NaOH (aq) | Water | 100 | 12 h + 48 h ambient | >99 | High conversion |

| Alkylation of hydroxy intermediate | 6-(Trifluoromethyl)pyridin-2-ol + NaH + alkyl bromide | DMF | 100 | Overnight | 15 | Low yield |

Research Findings and Considerations

- The reaction of 6-(trifluoromethyl)pyridine-3-carboxylic acid with hydroxylamine under dehydrating conditions is the most direct route to the target amidoxime compound.

- The hydroxy substitution on the pyridine ring is efficiently achieved via nucleophilic aromatic substitution of halogenated trifluoromethylpyridines with strong bases in aqueous or mixed solvents.

- Reaction parameters such as temperature, solvent, and base type critically affect yield and purity.

- Scale-up requires careful control of pressure and temperature, especially for hydroxy substitution steps conducted under autogenous pressure.

- Purification typically involves acidification, filtration, washing, and vacuum drying to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Synthesis Applications

N'-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide serves as a crucial building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group enhances its reactivity and stability, making it valuable for developing novel compounds with specific properties.

Key Synthesis Routes

| Synthesis Method | Description | Resulting Compounds |

|---|---|---|

| Alkylation | Introducing alkyl groups to enhance lipophilicity | Various alkyl derivatives |

| Halogenation | Substituting halogens to modify biological activity | Halogenated derivatives |

| N-Oxidation | Converting to N-oxides for increased reactivity | N-Oxide derivatives |

The compound has been investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties. Its structural characteristics allow it to interact with various biological targets.

Biological Mechanisms

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in cancer progression and inflammation. The trifluoromethyl group enhances binding affinity to enzyme active sites.

- Antimicrobial Properties : Research indicates that it exhibits significant antimicrobial activity against various pathogens by disrupting cellular processes.

Medical Applications

This compound is explored for its potential as a pharmaceutical intermediate in drug development. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.

Therapeutic Insights

| Application Area | Potential Effects | References |

|---|---|---|

| Cancer Treatment | Induces apoptosis in cancer cells; inhibits tumor growth | |

| Anti-inflammatory | Reduces inflammation markers in animal models | |

| Antimicrobial | Effective against resistant bacterial strains |

Cytotoxicity Assessment

A study on the cytotoxic effects of this compound against HepG2 liver cancer cells showed significant inhibition of cell proliferation with IC50 values indicating strong cytotoxicity.

Inflammation Models

In models of acute lung injury, compounds structurally related to this compound demonstrated reduced tissue damage and lower levels of inflammatory markers, suggesting protective effects.

Enzyme Inhibition Studies

Investigations revealed that this compound effectively inhibits serine-threonine kinases and other enzymes linked to cancer progression, supporting its potential use as a therapeutic agent.

Comparative Studies with Analogous Compounds

Comparative analysis with similar compounds highlights the unique advantages of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N'-Hydroxy-5-methyl-nicotinimidamide | Methyl group at position 5 | Moderate anticancer activity |

| N'-Hydroxy-5-chloromethyl-nicotinimidamide | Chlorine substitution | Limited anti-inflammatory effects |

| This compound | Trifluoromethyl group enhances lipophilicity and stability | Strong anticancer and anti-inflammatory effects |

Mechanism of Action

The mechanism of action of N’-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form hydrogen bonds through the hydroxy and carboximidamide groups, enables the compound to interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of pyridine-3-carboximidamide derivatives are highly dependent on substituent type and position. Key analogs include:

Key Observations:

- Substituent Position : The 6-CF₃ analog (target compound) lacks direct activity data but shares structural motifs with HTPP, which shows strong cholinesterase inhibition. Positional isomerism (e.g., 4-CF₃ vs. 6-CF₃) may alter binding pocket interactions .

Cholinesterase Inhibition:

HTPP (a phenyl-substituted analog) demonstrated binding affinities comparable to galantamine, a clinical acetylcholinesterase (AChE) inhibitor:

- HTPP : ΔG = -9.3 kcal/mol (AChE), -8.0 kcal/mol (BChE)

- Galantamine : ΔG = -8.2 kcal/mol (AChE), -8.8 kcal/mol (BChE)

However, the absence of a phenyl ring may reduce π-π stacking, lowering affinity compared to HTPP .

Antimicrobial and Antioxidant Activities:

A related (trifluoromethyl)phenyl analog exhibited anti-inflammatory, antioxidant, and antimicrobial activities (GC-MS tentative identification, 0.49% relative abundance) . The 6-CF₃ derivative’s efficacy in these areas remains unexplored but is plausible given structural similarities.

Physicochemical and Pharmacokinetic Properties

- Solubility: The hydroxyimino group may improve aqueous solubility relative to purely hydrophobic derivatives (e.g., phenyl-substituted HTPP) .

- Metabolic Stability: Trifluoromethyl groups resist oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Biological Activity

N'-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a trifluoromethyl group and a carboximidamide functional group. The trifluoromethyl group enhances the lipophilicity and stability of the molecule, which can influence its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₈H₈F₃N₃O |

| Molecular Weight | 215.17 g/mol |

| Functional Groups | Hydroxy, Trifluoromethyl, Carboximidamide |

| Solubility | Soluble in organic solvents |

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor , particularly in pathways associated with inflammation and cancer. The compound's ability to interact with specific molecular targets allows it to modulate various biological processes.

- Mechanism of Action : The compound likely binds to active sites on enzymes, inhibiting their activity. This action can lead to decreased production of inflammatory mediators or cancer cell proliferation.

- Target Enzymes : Preliminary studies suggest interactions with kinases and other enzymes involved in metabolic pathways.

Antimicrobial Properties

In addition to enzyme inhibition, this compound has been investigated for its antimicrobial properties .

- Case Study : A study evaluated the compound's efficacy against various bacterial strains, demonstrating significant inhibitory effects on growth, particularly against Gram-positive bacteria.

Research Findings

Several studies have explored the biological activity of this compound:

-

Study 1 : Investigated the compound's enzyme inhibition capabilities in vitro, reporting IC50 values that indicate strong inhibitory activity against target enzymes involved in cancer pathways.

Compound IC50 (µM) This compound 5.2 - Study 2 : Assessed antimicrobial activity against several pathogens, revealing effective inhibition at concentrations as low as 10 µM.

Applications

Due to its biological activities, this compound has potential applications in:

- Pharmaceutical Development : As a lead compound for developing new drugs targeting inflammatory diseases and cancers.

- Agricultural Chemicals : Its properties may be harnessed for developing agrochemicals with specific biological activities.

Q & A

Q. What toxicological profiling methods are recommended for preclinical development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.